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Compound of Interest

Compound Name: Nevanimibe hydrochloride

Cat. No.: B1684124

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial outcomes for Nevanimibe
hydrochloride (also known as ATR-101), a selective inhibitor of Acyl-CoA:Cholesterol
Acyltransferase 1 (ACAT1), also referred to as Sterol O-acyltransferase 1 (SOAT1). The data
presented is compiled from publicly available results of key clinical trials to assist in the
evaluation of its therapeutic potential.

Executive Summary

Nevanimibe hydrochloride has been investigated in clinical trials for its potential to treat
conditions related to adrenal steroid overproduction, specifically Adrenocortical Carcinoma
(ACC) and Congenital Adrenal Hyperplasia (CAH). As an inhibitor of ACAT1, Nevanimibe
targets the esterification and storage of cholesterol, a critical precursor for steroid hormone
synthesis in the adrenal glands. By limiting the available pool of cholesterol esters, Nevanimibe
aims to reduce the production of adrenal steroids. This guide will compare the outcomes of a
Phase 1 trial in ACC and a Phase 2a trial in CAH.

Mechanism of Action: Inhibition of Adrenal
Steroidogenesis

Nevanimibe hydrochloride is a potent and selective inhibitor of ACAT1, an enzyme crucial for
the formation of cholesteryl esters from free cholesterol within the adrenal cortex.[1][2] In states
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of excessive steroid production, the demand for cholesterol as a substrate is high. ACAT1
facilitates the storage of cholesterol in lipid droplets as cholesteryl esters, which can be rapidly
mobilized for steroid synthesis upon stimulation by Adrenocorticotropic Hormone (ACTH).

By inhibiting ACAT1, Nevanimibe disrupts this storage process, leading to a decrease in the
available substrate for steroidogenesis. At higher concentrations, the accumulation of free
cholesterol can induce endoplasmic reticulum stress and apoptosis in adrenocortical cells, a
mechanism particularly relevant for its investigation in adrenocortical carcinoma.[2]

Below is a diagram illustrating the role of ACAT1 in the adrenal steroidogenesis pathway and
the point of intervention for Nevanimibe.
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Figure 1: Mechanism of Action of Nevanimibe Hydrochloride.

Clinical Trial Comparison

This section details the outcomes of two key clinical trials for Nevanimibe hydrochloride: a
Phase 1 study in patients with Adrenocortical Carcinoma (NCT01898715) and a Phase 2a
study in patients with Congenital Adrenal Hyperplasia (NCT02804178). A Phase 2b study in
CAH (NCT03669549) was initiated but subsequently terminated, and detailed results are not
publicly available.
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ble 1: Clinical Trial hi | Desi

Parameter

Phase 1 (NCT01898715) in
Adrenocortical Carcinoma

Phase 2a (NCT02804178) in
Congenital Adrenal
Hyperplasia

Primary Indication

Advanced Adrenocortical
Carcinoma (ACC)

Classic Congenital Adrenal

Hyperplasia (CAH)

Number of Participants

63

10

Study Design

Open-label, dose-escalation

Single-blind, dose-titration

Dosage Range

1.6 mg/kg/day to 158.5
mg/kg/day

125 mg, 250 mg, 500 mg, 750
mg, 1000 mg (twice daily)

Treatment Duration

Cycles of 2 months

2 weeks per dose level,
followed by a 2-week placebo

washout

Primary Objective

To assess the safety and
tolerability of Nevanimibe and
determine the maximum
tolerated dose (MTD).

To evaluate the efficacy of
Nevanimibe in reducing 17-
hydroxyprogesterone (17-
OHP) levels.

Table 2: Efficacy Outcomes
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Parameter

Phase 1 (NCT01898715) in
Adrenocortical Carcinoma

Phase 2a (NCT02804178) in
Congenital Adrenal
Hyperplasia

Tumor Response (RECIST
1.1)

No complete or partial
responses were observed.
Stable disease (SD) was seen
in 13 out of 48 evaluable
patients (27%) at 2 months. Of
these, 4 patients had stable

disease for over 4 months.[3]

Not Applicable

Biomarker Response (17-
OHP)

Not a primary endpoint.

2 out of 10 subjects met the
primary endpoint of 17-OHP
reduction to <2 times the upper
limit of normal (ULN). 5 other
subjects experienced a 27% to
72% decrease in 17-OHP
levels.[1][4][5][6]

Other Efficacy Measures

A maximum feasible dose of
128.2 mg/kg/day was
established due to the large
number of tablets required at

higher doses.[3]

Reductions in 17-OHP were
observed within 2 weeks of
treatment.[1][4][5][6]

Table 3: Safety and Tolerability
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Phase 1 (NCT01898715) in

Parameter ) .
Adrenocortical Carcinoma

Phase 2a (NCT02804178) in
Congenital Adrenal
Hyperplasia

Gastrointestinal disorders
Most Common Adverse Events  (76%), including diarrhea
(44%) and vomiting (35%).[3]

Gastrointestinal side effects
(30%).[4][5][6]

Drug-related adrenal
Serious Adverse Events insufficiency was observed in

two patients.[3]

One subject discontinued due
to a related serious adverse

event.

An MTD could not be defined
Maximum Tolerated Dose

as very few dose-limiting
(MTD)

toxicities occurred.[3]

Not determined in this study
design.

Experimental Protocols

Phase 1 in Adrenocortical Carcinoma (NCT01898715)

This was a first-in-human, open-label, multicenter, dose-escalation study.[7] Patients with
advanced ACC who had progressed on standard therapy were enrolled. A "3+3" dose-
escalation design was used, where cohorts of 3-6 patients received escalating doses of oral
Nevanimibe. Safety, pharmacokinetics, and tumor response (based on RECIST 1.1) were

evaluated every two months.[3]
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Figure 2: Experimental Workflow for the Phase 1 ACC Trial.

Phase 2a in Congenital Adrenal Hyperplasia
(NCT02804178)
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This was a multicenter, single-blind, dose-titration study in adults with classic CAH and
elevated baseline 17-OHP levels.[4][5][6][8] The study involved a dose-titration design with five
possible dose levels of Nevanimibe (125, 250, 500, 750, and 1000 mg twice daily).[4][5][6][8]
Each dose was administered for two weeks, followed by a two-week single-blind placebo
washout period.[4][5][6][8] The primary endpoint was the reduction of 17-OHP to less than or
equal to twice the upper limit of normal.[4][5][6][8]
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Figure 3: Experimental Workflow for the Phase 2a CAH Trial.
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Conclusion

The clinical development of Nevanimibe hydrochloride has explored its utility in two distinct
endocrine disorders. In the Phase 1 study for Adrenocortical Carcinoma, Nevanimibe
demonstrated a manageable safety profile and showed signs of disease stabilization in a
subset of patients, although no objective tumor responses were observed. The Phase 2a study
in Congenital Adrenal Hyperplasia provided proof-of-concept for its mechanism of action, with a
demonstrated ability to reduce the key biomarker 17-OHP in the majority of participants. The
termination of the subsequent Phase 2b trial in CAH suggests that further investigation and
potentially different trial designs may be necessary to establish a clear clinical benefit in this
patient population. This comparative guide highlights the differing outcomes based on the
disease context and trial design, providing valuable data for the scientific and drug
development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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» To cite this document: BenchChem. [A Comparative Analysis of Nevanimibe Hydrochloride
Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684124+#cross-study-comparison-of-nevanimibe-
hydrochloride-clinical-trial-outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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